2-Methyl-1-(methylamino)propan-2-ol

Übersicht

Beschreibung

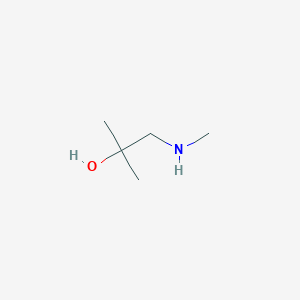

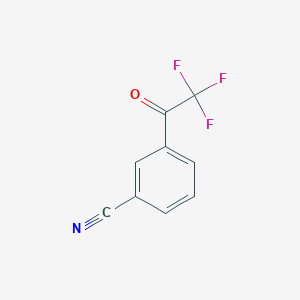

2-Methyl-1-(methylamino)propan-2-ol is a chemical compound with the molecular formula C5H13NO and a molecular weight of 103.16 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of 2-Methyl-1-(methylamino)propan-2-ol involves the reaction of 1-Chloro-2-methyl-2-propanol with a 40% methylamine methanol solution. The mixture is stirred at 100°C for 15 minutes in a microwave-assisted chemical synthesis instrument .

Molecular Structure Analysis

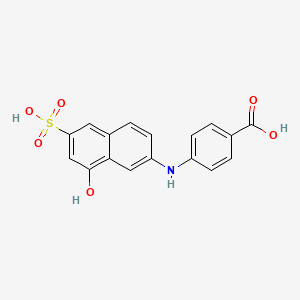

The molecular structure of 2-Methyl-1-(methylamino)propan-2-ol is represented by the InChI code 1S/C5H13NO/c1-5(2,7)4-6-3/h6-7H,4H2,1-3H3 . The compound has 7 heavy atoms, 2 H-bond acceptors, and 2 H-bond donors .

Physical And Chemical Properties Analysis

2-Methyl-1-(methylamino)propan-2-ol has a boiling point of 162.182°C at 760 mmHg . It has a density of 0.8875 g/cm3 at 23 °C . The compound is very soluble with a solubility of 68.6 mg/ml or 0.664 mol/l .

Wissenschaftliche Forschungsanwendungen

Application

2-Amino-2-methyl-1-propanol (AMP) is used in a study of the OH-initiated degradation under simulated atmospheric conditions .

Method

The degradation of AMP was investigated in a large atmospheric simulation chamber, employing time-resolved online high-resolution proton-transfer reaction-time-of-flight mass spectrometry (PTR-ToF-MS) and chemical analysis of aerosol online PTR-ToF-MS (CHARON-PTR-ToF-MS) instrumentation, and by theoretical calculations based on M06-2X/aug-cc-pVTZ quantum chemistry results and master equation modeling of the pivotal reaction steps .

Results

The photo-oxidation experiments show 2-amino-2-methylpropanal [CH3C(NH2)(CH3)CHO] as the major gas-phase product and propan-2-imine [(CH3)2C\uE0C8NH], 2-iminopropanol [(CH3)(CH2OH)C NH], acetamide [CH3C(O)NH2], formaldehyde (CH2O), and nitramine 2-methyl-2-(nitroamino)-1-propanol [AMPNO2, CH3C(CH3)(NHNO2)- \uE0C8 CH2OH] as minor primary products .

2. CO2 Capture

Application

2-Amino-2-methyl-1-propanol (AMP) is often used as a moderator to enhance the CO2 capture capacity of absorbents due to its unique spatial site resistance structure .

Method

Different nanofluids were formulated using a two-step method, and a bubbling reactor and an oil bath were used as the experimental setup for absorption/desorption .

Results

The experimental results show that the addition of TiO2 nanoparticles to the AMP base solution can accelerate the absorption–desorption mass transfer rate of CO2 .

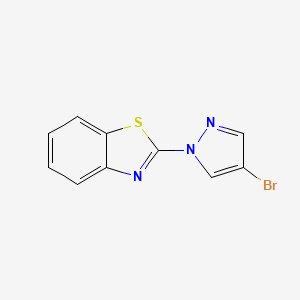

3. Synthesis of Thiophene-Anthranilamides

Application

2-Methyl-1-(methylamino)propan-2-ol is used as a general reagent in the synthesis of thiophene-anthranilamides .

Method & Results

4. Microbial Inhibition

Application

In general, the minimal inhibitory and microbicidal concentrations (MIC and MBC) are used to determine the bioeffect of chemical compounds and natural extracts against selected microbes .

Method & Results

5. Synthesis of Potent and Orally Active Factor Xa Inhibitors

Application

2-Methyl-1-(methylamino)propan-2-ol is used as a general reagent in the synthesis of thiophene-anthranilamides which act as potent and orally active factor Xa inhibitors .

Method & Results

6. Microbial Inhibition

Application

In general, the minimal inhibitory and microbicidal concentrations (MIC and MBC) are used to determine the bioeffect of chemical compounds and natural extracts against selected microbes .

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

Eigenschaften

IUPAC Name |

2-methyl-1-(methylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(2,7)4-6-3/h6-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCZVVFGMGLNPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540625 | |

| Record name | 2-Methyl-1-(methylamino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-(methylamino)propan-2-ol | |

CAS RN |

67622-86-0 | |

| Record name | 2-Methyl-1-(methylamino)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67622-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-(methylamino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)

![Pyrazolo[1,5-a]pyridin-6-ol](/img/structure/B1316758.png)